molecular formula C10H8BrN B012639 6-(Bromomethyl)quinoline CAS No. 101279-39-4

6-(Bromomethyl)quinoline

Cat. No.: B012639
CAS No.: 101279-39-4
M. Wt: 222.08 g/mol
InChI Key: ZPTNKPYDDZEAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)quinoline is an organic compound with the chemical formula C10H8BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound consists of a quinoline ring with a bromomethyl group attached to the sixth position. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

6-(Bromomethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

6-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit numerous biological activities such as antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic

Mode of Action

The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

These could potentially include pathways related to DNA replication, transcription, and protein synthesis, particularly in microbial organisms .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (20805 g/mol) and density (1538 g/mL at 25 °C) , suggest that it may have good bioavailability

Result of Action

Based on the known effects of quinoline derivatives, it’s likely that the compound could cause cellular damage and death in microbial organisms by interfering with critical biological processes such as dna replication .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents could affect its distribution and bioavailability in different environments Additionally, factors such as pH, temperature, and the presence of other chemical species could potentially affect its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)quinoline typically involves the bromination of 6-methylquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 6-methylquinoline.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various quinoline derivatives.
  • Oxidation reactions produce quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.
  • Reduction reactions regenerate 6-methylquinoline.

Comparison with Similar Compounds

    6-Methylquinoline: The parent compound without the bromomethyl group.

    6-Chloromethylquinoline: A similar compound with a chloromethyl group instead of a bromomethyl group.

    6-(Hydroxymethyl)quinoline: A derivative with a hydroxymethyl group.

Comparison:

    Reactivity: 6-(Bromomethyl)quinoline is more reactive in substitution reactions compared to 6-methylquinoline due to the presence of the bromine atom, which is a good leaving group.

    Biological Activity: The bromomethyl group can enhance the biological activity of quinoline derivatives by facilitating covalent interactions with biological targets.

    Synthetic Utility: The bromomethyl group provides a versatile handle for further functionalization, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTNKPYDDZEAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279479
Record name 6-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101279-39-4
Record name 6-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylquinoline (2.15 g, 15.0 mmol) in CCl4 (30 mL) was added NBS (2.92 g, 16.5 mmol) and benzoyl peroxide (BP, 0.36 g, 1.5 mmol) at room temperature. The mixture was heated at reflux for 2 hours. After cooling, the mixture was evaporated under vacuum to give a yellow solid, which was extracted with Petroleum Ether (30 mL×5). The extracts were concentrated under vacuum to give crude 6-bromomethylquinoline (1.8 g), which was used directly in the next step.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 6-methylquinoline (5 g, 35 mmol, 1 eq.), N-Bromosuccinimide (8.1 g, 45.5 mmol, 1.3 eq.) and benzoyl peroxide (840 mg, 3.5 mmol, 0.1 eq.) in carbon tetrachloride (100 mL) was stirred at reflux for 3 hours and then cooled to room temperature. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The residue was dissolved in tetrahydrofuran (100 mL) and filtered. The filtrate was directly used in the next step without further purification
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)quinoline
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)quinoline
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)quinoline
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)quinoline
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)quinoline
Customer
Q & A

Q1: What is the role of 6-(bromomethyl)quinoline in the synthesis of the quinoline antifolates described in the research?

A1: In this study, this compound serves as a crucial building block in the multi-step synthesis of various quinoline-based antifolates []. The researchers utilize a key reaction involving the coupling of this compound with different diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamates. This reaction leads to the formation of the desired quinoline antifolate structure. The bromine atom in this compound acts as a leaving group, facilitating this coupling reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.